molecular formula C10H9ClN2OS B12677166 2-Chloro-N-(5-methyl-2,1-benzisothiazol-3-yl)acetamide CAS No. 99523-57-6

2-Chloro-N-(5-methyl-2,1-benzisothiazol-3-yl)acetamide

Cat. No.: B12677166
CAS No.: 99523-57-6
M. Wt: 240.71 g/mol
InChI Key: NKIXVGPPNCGVCG-UHFFFAOYSA-N
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Description

2-Chloro-N-(5-methyl-2,1-benzisothiazol-3-yl)acetamide is a compound belonging to the benzisothiazole family Benzisothiazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(5-methyl-2,1-benzisothiazol-3-yl)acetamide typically involves the reaction of 5-methyl-2,1-benzisothiazole with chloroacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(5-methyl-2,1-benzisothiazol-3-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Formation of substituted acetamides.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

Scientific Research Applications

2-Chloro-N-(5-methyl-2,1-benzisothiazol-3-yl)acetamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in developing new therapeutic agents for various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-N-(5-methyl-2,1-benzisothiazol-3-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity. The exact molecular pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-N-(5-methyl-2,1-benzisothiazol-3-yl)acetamide stands out due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the chlorine atom and the methyl group on the benzisothiazole ring can affect its interaction with molecular targets, making it a unique compound for various applications .

Properties

CAS No.

99523-57-6

Molecular Formula

C10H9ClN2OS

Molecular Weight

240.71 g/mol

IUPAC Name

2-chloro-N-(5-methyl-2,1-benzothiazol-3-yl)acetamide

InChI

InChI=1S/C10H9ClN2OS/c1-6-2-3-8-7(4-6)10(15-13-8)12-9(14)5-11/h2-4H,5H2,1H3,(H,12,14)

InChI Key

NKIXVGPPNCGVCG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(SN=C2C=C1)NC(=O)CCl

Origin of Product

United States

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